(4-Fluoro-2,6-dimethoxyphenyl)boronic acid
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Overview
Description
(4-Fluoro-2,6-dimethoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a boronic acid group attached to a phenyl ring substituted with fluorine and methoxy groups, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2,6-dimethoxyphenyl)boronic acid typically involves the lithiation of 4-fluoro-2,6-dimethoxybenzene followed by reaction with a boron source. A common method includes:
Lithiation: The starting material, 4-fluoro-2,6-dimethoxybenzene, is treated with a strong base such as n-butyllithium at low temperatures (around -70°C) to form the corresponding lithium intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-2,6-dimethoxyphenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Protodeboronation: Acidic conditions, such as hydrochloric acid or acetic acid, are employed.
Major Products:
Scientific Research Applications
(4-Fluoro-2,6-dimethoxyphenyl)boronic acid is extensively used in:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for (4-Fluoro-2,6-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
- 2,6-Dimethoxyphenylboronic acid
- 4-Fluoro-2,6-dimethylphenylboronic acid
- 2,4,6-Trimethoxyphenylboronic acid
Comparison: (4-Fluoro-2,6-dimethoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and selectivity in coupling reactions. The fluorine atom can enhance the electrophilicity of the phenyl ring, while the methoxy groups can provide steric hindrance and electronic effects, making this compound particularly useful in specific synthetic applications .
Properties
IUPAC Name |
(4-fluoro-2,6-dimethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFXJRGXNFZZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)F)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471703 |
Source
|
Record name | (4-Fluoro-2,6-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512186-38-8 |
Source
|
Record name | (4-Fluoro-2,6-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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